1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine
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Overview
Description
1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a piperazine ring substituted with a trifluoroethyl group and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, Mitsunobu reagent, or Martin sulfurane.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Coupling with Piperazine: The final step involves coupling the oxazole and trifluoroethyl intermediates with piperazine under suitable conditions, such as using a base like potassium carbonate in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclodehydration step and employing automated systems for the coupling reactions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Trifluoroethyl halides, potassium carbonate.
Major Products
Oxidation: Oxazoles.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biological Studies: It can serve as a probe for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine .
- 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(2,2,2-difluoroethyl)piperazine .
Uniqueness
1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new molecules with specific biological activities and physicochemical properties .
Properties
Molecular Formula |
C11H16F3N3O |
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Molecular Weight |
263.26 g/mol |
IUPAC Name |
5-methyl-3-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C11H16F3N3O/c1-9-6-10(15-18-9)7-16-2-4-17(5-3-16)8-11(12,13)14/h6H,2-5,7-8H2,1H3 |
InChI Key |
YIEWSCAHBAWTAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)CC(F)(F)F |
Origin of Product |
United States |
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